molecular formula C8H12N2O B12956806 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol

Cat. No.: B12956806
M. Wt: 152.19 g/mol
InChI Key: FUACMKKSOAKZEE-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol is a heterocyclic compound that features a fused ring system combining an imidazole and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the ring system.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol

InChI

InChI=1S/C8H12N2O/c11-8-6-9-7-4-2-1-3-5-10(7)8/h6,11H,1-5H2

InChI Key

FUACMKKSOAKZEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC=C(N2CC1)O

Origin of Product

United States

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